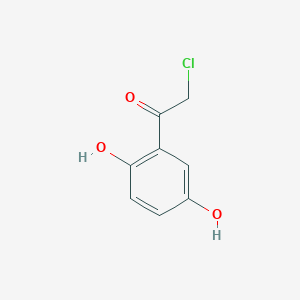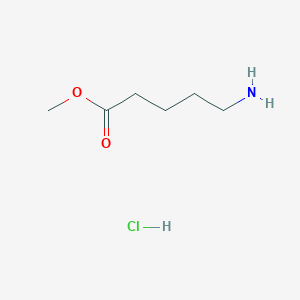
5-氨基戊酸甲酯盐酸盐
描述
Methyl 5-aminopentanoate hydrochloride, also known as Methyl 5-Aminopentanoate HCl, is a chemical compound with the molecular formula C6H14ClNO2 . It has an average mass of 167.634 Da and a monoisotopic mass of 167.071304 Da . This compound is typically a solid and can range in color from white to off-white .
Molecular Structure Analysis
The systematic name for Methyl 5-aminopentanoate hydrochloride is Methyl 5-aminopentanoate hydrochloride (1:1). The SMILES representation is COC(=O)CCCCN.Cl and the standard InChI is InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H .Physical And Chemical Properties Analysis
Methyl 5-aminopentanoate hydrochloride has a melting point of 145.5-147℃. It is slightly soluble in DMSO, Ethanol, and Methanol. It should be stored in an inert atmosphere, preferably under -20°C .科学研究应用
氨基酸及其衍生物的合成5-氨基戊酸甲酯盐酸盐在合成各种氨基酸及其衍生物中起着重要作用。例如,研究探索了它在制备 4-氧代-5-氨基戊酸盐酸盐和 L-形式的 2-氨基-5-芳基戊酸中的应用,这些在有机化学和生化研究领域非常重要(Zav’yalov 和 Zavozin,1987 年);(Shimohigashi、Lee 和 Izumiya,1976 年)。
化学反应和机理的研究已经对涉及 5-氨基戊酸甲酯盐酸盐的竞争性分子内氨解进行了研究。这项研究提供了对化学反应中成环相对速率的见解,有助于更深入地理解有机反应机理(Patterson、Depree、Zender 和 Morris,1994 年)。
抗癌化合物开发5-氨基戊酸甲酯盐酸盐在合成氨基乙酸官能化的席夫碱基有机锡(IV)配合物中发挥作用。这些配合物已显示出作为抗癌药物的潜力,对各种人类肿瘤细胞系表现出显着的细胞毒性(Basu Baul、Basu、Vos 和 Linden,2009 年)。
电合成研究该化合物已在电合成中得到研究,特别是在 5-硝基-4-氧代戊酸甲酯的电还原中。这项研究为通过电化学方法合成盐酸盐提供了有价值的见解,拓宽了其在合成化学中的应用范围(Konarev、Lukyanets 和 Negrimovskii,2007 年)。
神经化学中的作用5-氨基戊酸甲酯盐酸盐因其在神经化学中的作用而受到研究,特别是在大脑中 5-氨基戊酸的合成中。这项研究阐明了生化途径以及相关化合物对神经功能的潜在影响(Callery 和 Geelhaar,1985 年)。
pH 探针开发研究表明 5-氨基戊酸甲酯盐酸盐可用于开发高水溶性荧光和比色 pH 探针。这些探针对于监测各种应用(包括生物和化学研究)中的 pH 值非常重要(Diana、Caruso、Tuzi 和 Panunzi,2020 年)。
安全和危害
The compound is classified under GHS07 for safety. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and using only outdoors or in a well-ventilated area (P271) .
属性
IUPAC Name |
methyl 5-aminopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKIZCQRTPAOSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546357 | |
| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-aminopentanoate hydrochloride | |
CAS RN |
29840-56-0 | |
| Record name | Methyl 5-aminopentanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00546357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-aminopentanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

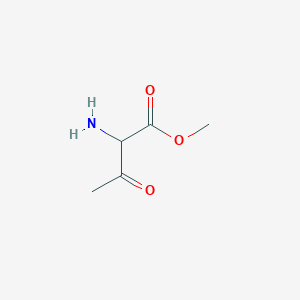
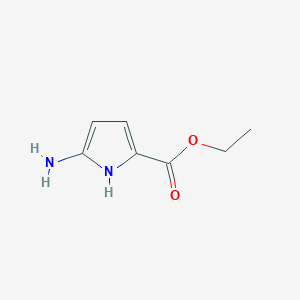
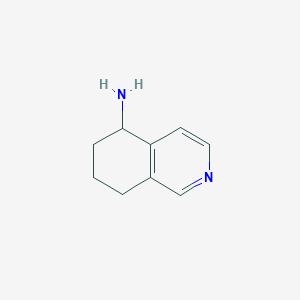
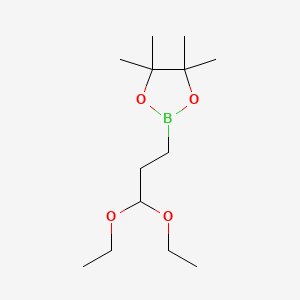
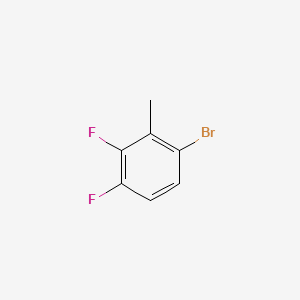
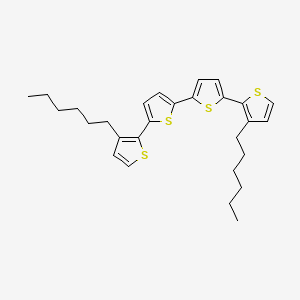
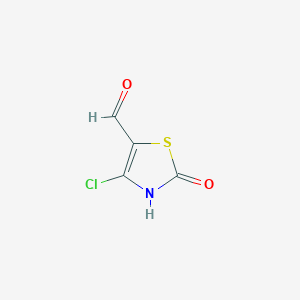
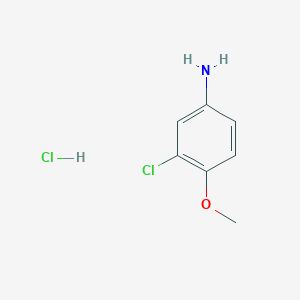
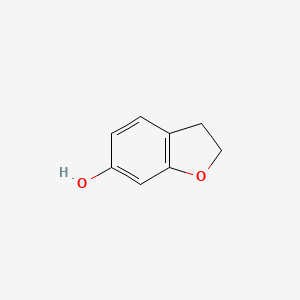
![2-(Chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1590541.png)
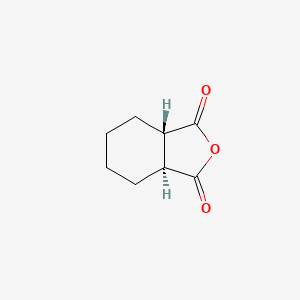
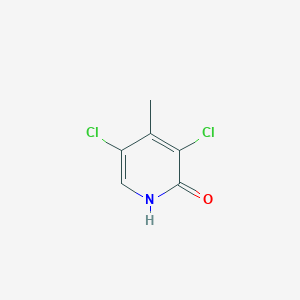
![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
